2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of indole, pyrazole, and dihydropyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling with a dihydropyrimidinone derivative.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism by which 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- **3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of indole, pyrazole, and dihydropyrimidinone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H21N5O2/c1-13-11-18(26)24(20(21-13)25-15(3)10-14(2)22-25)12-19(27)23-9-8-16-6-4-5-7-17(16)23/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
PVCBRIUWHKTOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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